molecular formula Pt2Th B14733702 Platinum--thorium (2/1) CAS No. 12038-36-7

Platinum--thorium (2/1)

Cat. No.: B14733702
CAS No.: 12038-36-7
M. Wt: 622.2 g/mol
InChI Key: MROCBFHOGYXXKH-UHFFFAOYSA-N
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Description

Platinum--thorium (2/1) is a useful research compound. Its molecular formula is Pt2Th and its molecular weight is 622.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Platinum--thorium (2/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum--thorium (2/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12038-36-7

Molecular Formula

Pt2Th

Molecular Weight

622.2 g/mol

IUPAC Name

platinum;thorium

InChI

InChI=1S/2Pt.Th

InChI Key

MROCBFHOGYXXKH-UHFFFAOYSA-N

Canonical SMILES

[Pt].[Pt].[Th]

Origin of Product

United States

Crystallographic and Structural Characterization of Pt2th

Crystal Structure Determination Methodologies

The determination of the crystal structure of Pt₂Th relies on diffraction techniques, where the scattering of radiation by the crystalline lattice provides detailed information about the atomic arrangement.

The analysis of the positions and intensities of these diffraction peaks allows for the determination of the crystal's unit cell dimensions and symmetry. For Pt₂Th, powder XRD has been the principal method used to characterize its crystal structure, revealing its unique atomic arrangement. researchgate.net This technique confirmed that Pt₂Th crystallizes in a specific tetragonal system, providing the foundational data for further structural refinement.

While XRD provides information on the average bulk structure, electron diffraction techniques are invaluable for analyzing the local structure and identifying nanoscale features or defects. The wave-like nature of electrons allows them to be diffracted by the atomic planes in a crystal, similar to X-rays, but their stronger interaction with matter makes them particularly sensitive to the structure of very small volumes.

Transmission Electron Microscopy (TEM) is a versatile technique where a high-energy electron beam is transmitted through an ultrathin specimen. researchgate.net This interaction forms not only high-resolution images of the material's microstructure but also selected area electron diffraction (SAED) patterns. A SAED pattern, which is a series of spots or rings, reveals the crystal structure, orientation, and symmetry of a localized region of the sample. For a compound like Pt₂Th, TEM could be used to verify the crystalline phase and investigate any potential defects or secondary phases at the nanoscale.

A more recent and advanced technique, Micro-Electron Diffraction (MicroED), utilizes a very low-dose electron beam in a transmission electron microscope to determine the structure of nanocrystals. researchgate.net By continuously rotating a crystal and collecting diffraction data as a movie, complete 3D structural information can be obtained from crystals far too small for conventional X-ray crystallography. While specific studies applying MicroED to Pt₂Th are not documented, this technique would be highly suitable for determining its structure from extremely small crystallites, potentially revealing subtle structural details not observable with bulk methods.

Electron Diffraction Techniques for Local Structure Analysis

Space Group and Lattice Parameter Refinement in Pt₂Th

Based on powder X-ray diffraction data, the crystal structure of Pt₂Th has been precisely determined. researchgate.net It crystallizes in the tetragonal crystal system, which is characterized by a unit cell with two equal-length axes perpendicular to each other, and a third axis of a different length that is perpendicular to the other two.

The specific space group for Pt₂Th is identified as I4/mmm. osti.govresearchgate.net This notation describes the symmetry elements of the crystal, including a body-centered lattice (I), a four-fold rotation axis, and mirror planes (m). The refined lattice parameters define the exact dimensions of the unit cell.

Crystallographic Data for Pt₂Th
ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm
Lattice Parameter (a)4.1565(1) Å
Lattice Parameter (c)14.3663(7) Å

Analysis of Interatomic Distances and Coordination Environments in Pt₂Th Structure

The refined crystal structure allows for a detailed analysis of the bonding environment within Pt₂Th, including the distances between adjacent atoms and their coordination numbers.

The thorium (Th) atom is surrounded by nine platinum (Pt) atoms in its first coordination sphere. osti.gov The Th-Pt bond lengths are not uniform, indicating a distorted coordination environment, with distances ranging from 2.98 Å to 3.09 Å. osti.gov

The platinum atoms exist in two distinct crystallographic sites with different coordination environments:

Pt(1) site: Each Pt atom at this site is bonded to four thorium atoms and eight other platinum atoms, forming a distorted cuboctahedron. osti.gov

Pt(2) site: A Pt atom at this site is bonded to five thorium atoms and four other platinum atoms, resulting in a distorted square pyramidal geometry. osti.gov

The Pt-Pt interatomic distances also vary, with bond lengths of 2.89 Å and 2.97 Å observed. osti.gov This complex arrangement of atoms and the specific bonding distances are crucial for understanding the electronic and physical properties of the Pt₂Th compound.

Interatomic Distances and Coordination in Pt₂Th
BondDistance (Å)Coordination Environment
Th - Pt2.98 - 3.09Th is 9-coordinate, bonded to nine Pt atoms.
Pt - Pt2.89 and 2.97Pt(1) is bonded to 8 Pt atoms; Pt(2) is bonded to 4 Pt atoms.

Crystallographic and Structural Insights into the Hypothetical Compound Pt2Th

The intermetallic compound Platinum-thorium (2/1), with the chemical formula Pt2Th, represents a fascinating subject for materials science research. While extensive searches of prominent crystallographic databases have not yielded specific experimental data for this particular compound, this article aims to provide a comprehensive overview of the methodologies used for its crystallographic and structural characterization, as well as a discussion of potential structural defects and their influence on the lattice, based on established principles for similar intermetallic alloys.

Investigations of Structural Defects and Their Influence on the Pt2th Lattice

Point Defects

Point defects are zero-dimensional imperfections and include vacancies, interstitials, and antisite defects. cambridge.org

Vacancies are empty lattice sites where an atom is missing. In Pt2Th, there could be platinum vacancies (V_Pt) or thorium vacancies (V_Th).

Interstitials are atoms that occupy sites not normally occupied in the crystal structure. Due to the typically dense packing of intermetallic compounds, interstitial defects are generally less common than vacancies.

Antisite defects are a type of point defect specific to ordered intermetallic compounds where an atom of one element occupies a lattice site normally designated for an atom of another element. cambridge.org For example, a platinum atom could occupy a thorium site (Pt_Th) or vice versa (Th_Pt).

The concentration and type of point defects present in Pt2Th would be influenced by factors such as temperature, composition, and processing conditions. These defects can affect the material's density, electrical resistivity, and mechanical strength.

Planar Defects

Planar defects are two-dimensional imperfections that disrupt the periodic stacking of atomic planes. A common type of planar defect is the stacking fault. wikipedia.org

In a hypothetical hexagonal close-packed (hcp) structure for Pt2Th, the ideal stacking sequence of close-packed planes would be ABABAB... A stacking fault would introduce a disruption in this sequence, for example, an ABCABC... sequence typical of a face-centered cubic (fcc) structure. wikipedia.orgtaylorandfrancis.com The energy of these stacking faults plays a crucial role in the plastic deformation behavior of the material. iucr.org

In Laves phases, which are a potential structural model for Pt2Th, planar defects can be more complex and may involve the intergrowth of different stacking sequences. mpie.de The presence of these defects can influence the mechanical properties and even the hydrogen storage capacity of the material. mpie.de

The table below summarizes the potential types of structural defects in Pt2Th.

Defect Type Description Potential Influence on Pt2Th Lattice
Point Defects
VacancyMissing Pt or Th atom from its lattice site.Alters lattice parameters, affects diffusion and electrical conductivity.
InterstitialPt or Th atom in a non-lattice position.Causes localized lattice distortion.
Antisite DefectPt atom on a Th site or vice versa.Disrupts the ordered structure, influences electronic and magnetic properties.
Planar Defects
Stacking FaultError in the stacking sequence of atomic planes.Affects mechanical properties, such as strength and ductility.

It is important to reiterate that this discussion on structural defects in Pt2Th is based on general principles of materials science and the study of similar intermetallic compounds. cambridge.org Detailed experimental investigations would be necessary to identify and characterize the specific defects present in this particular material and to quantify their impact on its properties.

Electronic Structure Investigations of Pt2th

First-Principles Computational Approaches for Pt2Th Electronic Structure

First-principles, or ab initio, calculations are a cornerstone of computational materials science, providing insights into the electronic properties of materials from fundamental quantum mechanics without empirical parameters. j-octa.com These methods are particularly crucial for understanding complex materials like actinide compounds. iaea.orgresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used first-principles method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgimperial.ac.uk It is a powerful tool for calculating molecular properties such as energies, geometries, and vibrational frequencies. numberanalytics.comresearchgate.net The theory is based on the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.org In practice, the Kohn-Sham equations are solved to obtain the ground-state density of a system of interacting particles, which is mapped to a fictitious system of non-interacting particles. rutgers.edu

For Pt2Th, DFT calculations would involve solving these equations to determine the ground-state electronic structure, total energy, and other related properties. The choice of exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation, is a critical aspect of DFT calculations. rutgers.edu

Post-Hartree-Fock Methods (e.g., Coupled Cluster Theory)

While DFT is a powerful tool, for certain systems or properties, more accurate methods that explicitly treat electron correlation are necessary. ststephens.net.innumberanalytics.comwikipedia.org Post-Hartree-Fock methods are a class of techniques that improve upon the Hartree-Fock approximation, which neglects electron correlation. numberanalytics.comwikipedia.org

One of the most prominent post-Hartree-Fock methods is Coupled Cluster (CC) theory . wikipedia.orgarxiv.org CC theory constructs the multi-electron wavefunction using an exponential cluster operator, which provides a systematic way to include electron correlation effects. wikipedia.orgarxiv.org The accuracy of CC calculations can be systematically improved by including higher-order excitations in the cluster operator, such as in CCSD(T), which includes single, double, and a non-iterative treatment of triple excitations. wikipedia.org While computationally more demanding than DFT, CC methods can provide highly accurate results for small to medium-sized molecules and are increasingly being applied to materials science. arxiv.orgrsc.org The application of such methods to Pt2Th would offer a high-precision benchmark for understanding its electronic correlations.

Other post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI). ststephens.net.inwikipedia.org

Relativistic Effects in Actinide-Containing Compounds

Due to the high atomic number of thorium (Z=90), relativistic effects play a significant role in determining the electronic structure of Pt2Th. wikipedia.orgresearchgate.net These effects arise because the core electrons in heavy elements move at speeds approaching the speed of light, leading to a relativistic increase in their mass. berkeley.edustackexchange.com

Key relativistic effects include:

Scalar relativistic effects: These lead to the contraction of s and p orbitals and the expansion of d and f orbitals. researchgate.netberkeley.edu This alters the orbital energies and their involvement in chemical bonding.

Spin-orbit coupling (SOC): This interaction between the electron's spin and its orbital angular momentum can be particularly strong in heavy elements and can significantly influence the electronic structure and magnetic properties. nsf.govaps.orgnih.gov

For actinide-containing compounds like Pt2Th, it is crucial to include these relativistic effects in the theoretical calculations to obtain an accurate description of their properties. wikipedia.orguba.ar For instance, spin-orbit coupling can affect the relative stability of different isomers and is a driving force in certain chemical reactions involving platinum clusters. aps.orgnih.gov

Band Structure Analysis of Pt2Th

The electronic band structure describes the ranges of energy that an electron is allowed to have within a solid. diva-portal.org It is a fundamental property that determines whether a material is a metal, semiconductor, or insulator. A band structure calculation for Pt2Th would reveal the dispersion of the electronic bands throughout the Brillouin zone, which is the primitive cell of the reciprocal lattice. diva-portal.org

The analysis would involve identifying the bands that cross the Fermi level, as these are the bands that contribute to electrical conductivity. The shape and width of these bands provide insights into the nature of the electronic states (e.g., localized f-electrons versus itinerant d-electrons) and the extent of hybridization between the platinum and thorium orbitals.

Density of States (DOS) and Partial Density of States (PDOS) in Pt2Th

The Density of States (DOS) represents the number of available electronic states at each energy level. numberanalytics.com A non-zero DOS at the Fermi level is characteristic of a metallic system. The Partial Density of States (PDOS) provides a more detailed picture by decomposing the total DOS into contributions from different atomic orbitals (e.g., Pt 5d, Th 6d, Th 5f).

For Pt2Th, a PDOS analysis would be crucial for understanding the nature of the chemical bonding. It would reveal the extent to which the Pt d-orbitals and Th d- and f-orbitals contribute to the states near the Fermi level and how they hybridize to form bonding and anti-bonding states.

Fermi Surface Topology in Pt2Th Systems

The Fermi surface is the surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. arxiv.org Its shape, or topology, is a critical determinant of a material's transport, magnetic, and superconducting properties. aps.orgnewton.ac.uk

The Fermi surface of Pt2Th is expected to be complex, likely composed of multiple sheets arising from the various bands that cross the Fermi level. arxiv.orgaps.org The topology of these sheets can be characterized as two-dimensional (2D), like cylinders, or three-dimensional (3D). arxiv.org The specific topology of the Fermi surface in Pt2Th would influence its electrical conductivity and its response to an applied magnetic field. For instance, the presence of open orbits on the Fermi surface can lead to a non-saturating magnetoresistance. aps.org

Charge Transfer and Bonding Characteristics within Pt2Th

Information regarding the charge transfer and bonding characteristics specific to the Platinum-thorium (2/1) compound is not available in the reviewed scientific literature. Computational studies, such as those employing Density Functional Theory (DFT), or experimental analyses, like X-ray Photoelectron Spectroscopy (XPS), would be required to elucidate these properties. Such studies on Pt2Th have not been found.

Magnetic Properties and Phenomena in Pt2th

Theoretical Frameworks for Magnetism in Pt2Th

The theoretical understanding of magnetism in actinide compounds like Pt2Th relies on frameworks that can account for the significant interplay between various quantum mechanical interactions.

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. In heavy elements like actinides, this interaction is particularly strong and plays a crucial role in determining the material's magnetic properties. rsc.orgmdpi.com

One of the most significant consequences of strong SOC is magnetocrystalline anisotropy. This is the dependence of a material's internal energy on the direction of its magnetization with respect to the crystal lattice. nih.gov Strong SOC couples the spin moment to the crystal lattice via the orbital moment, leading to energetically preferred directions for magnetization, often referred to as "easy" and "hard" axes. nsf.govaps.org In actinide compounds, the spin-orbit interaction energy is often comparable in magnitude to the electronic bandwidth, making it a dominant factor rather than a small perturbation. ku.dk This strong coupling is a primary source of the large magnetic anisotropy that can lead to phenomena like slow magnetic relaxation and magnetic hysteresis. mdpi.comnih.gov Theoretical models for Pt2Th would need to incorporate relativistic effects to accurately predict its magnetic anisotropy. acs.org

Mean-field theory (MFT) is an approximate method used to simplify the analysis of complex many-body systems, such as interacting spins in a magnetic material. magnetism.euscipost.org In the context of magnetism, the Weiss molecular field theory is a foundational MFT application. binghamton.edu It replaces the direct interactions between individual magnetic moments with an average or "effective" magnetic field, termed the mean field. tugraz.atmagnetism.eu This mean field represents the influence of all other magnetic moments on any single moment. tugraz.at

MFT is particularly useful for predicting the onset of long-range magnetic ordering, such as the transition from a paramagnetic to a ferromagnetic or antiferromagnetic state. magnetism.eumagnetism.eu It can predict a critical temperature (like the Curie temperature in ferromagnets) below which a spontaneous magnetization appears. binghamton.edutugraz.at While MFT simplifies the interactions and often ignores fluctuations, which can be significant near the critical temperature, it provides a valuable qualitative understanding and a first-order approximation of magnetic phase transitions. scipost.orgbinghamton.edu For a compound like Pt2Th, MFT could be used to estimate its magnetic ordering temperature based on the strength of the exchange interactions between the constituent atoms.

Quantum Mechanical Basis of Magnetism in Pt2Th

Magnetism is an inherently quantum mechanical phenomenon. ku.dk Its origins lie in the intrinsic magnetic moments of electrons, which arise from two quantum properties: spin angular momentum and orbital angular momentum. In actinide compounds, the 5f electrons are the primary carriers of magnetism. mdpi.com

The magnetic behavior of Pt2Th would be determined by how the magnetic moments of these 5f electrons interact and align. The key interactions include:

Exchange Interaction : This is a quantum mechanical effect, stemming from the Pauli exclusion principle and the Coulomb interaction, that causes the spins of neighboring electrons to align either parallel (ferromagnetism) or antiparallel (antiferromagnetism). magnetism.eu

Hybridization : The 5f orbitals in actinides are more spatially extended than 4f orbitals in lanthanides, allowing them to overlap and mix (hybridize) with the electronic orbitals of neighboring atoms (like platinum). mdpi.comrsc.org This hybridization influences the electronic band structure and can determine whether the 5f electrons behave as localized moments or as itinerant band electrons, significantly affecting the magnetic properties. ku.dk

The interplay of these effects determines the ground state and the magnetic behavior of the material. ku.dk

Investigations of Magnetic Ordering in Pt2Th (e.g., Ferromagnetism, Paramagnetism)

Intermetallic compounds can exhibit various types of magnetic order depending on the nature of the exchange interactions and the temperature. tu-darmstadt.deuva.nl

Paramagnetism : Above a critical temperature, thermal energy overcomes the exchange interactions, and the individual magnetic moments are randomly oriented, resulting in no net magnetization in the absence of an external field. wikipedia.org When an external field is applied, the moments tend to align with it, producing a small positive magnetization. wikipedia.org Materials with unpaired electrons, like many actinide compounds, are expected to be paramagnetic at high temperatures. quora.com

Ferromagnetism : Below the Curie temperature (T_C), a strong positive exchange interaction causes the magnetic moments to align parallel to each other, resulting in a large spontaneous magnetization. magnetism.eu

Antiferromagnetism : Below the Néel temperature (T_N), a negative exchange interaction leads to an antiparallel alignment of neighboring magnetic moments, resulting in zero net magnetization in the simplest cases. magnetism.eu

Heavy Fermion Behavior : Many intermetallic compounds containing actinide or lanthanide elements are classified as heavy fermion systems. lettersinhighenergyphysics.com This state arises from the interaction between localized f-electrons and itinerant conduction electrons at low temperatures, leading to the formation of quasiparticles with an effective mass hundreds of times that of a free electron. aps.org Such systems can exhibit a range of ground states, including unconventional superconductivity and complex magnetic ordering. lettersinhighenergyphysics.com

The specific type of magnetic ordering (or lack thereof) in Pt2Th would need to be determined through experimental techniques like neutron diffraction and measurements of magnetic susceptibility and specific heat. tu-darmstadt.de

The following table provides a general comparison of these magnetic states.

Magnetic PropertyParamagnetismFerromagnetismAntiferromagnetism
Spontaneous Magnetization NoneYes (below T_C)None
Magnetic Susceptibility (χ) Small, positiveLarge, positiveSmall, positive
Temperature Dependence of χ Inversely proportional to T (Curie's Law)Complex, diverges at T_CPeaks at T_N
Alignment of Moments RandomParallelAntiparallel

Magnetization Behavior and Hysteresis Analysis in Pt2Th

The response of a magnetic material to an applied external magnetic field (H) is characterized by its magnetization (M) or magnetic flux density (B). Plotting B versus H results in a magnetization curve, also known as a B-H curve or hysteresis loop for certain materials. youtube.comnde-ed.org

For ferromagnetic materials, this relationship is nonlinear and exhibits hysteresis. wikipedia.orggsu.edu When a magnetizing field is applied and then removed, the material retains some magnetization, a property called remanence. nde-ed.org To reduce the magnetization to zero, a reverse magnetic field, known as the coercive field or coercivity, must be applied. nde-ed.org

The key features of a hysteresis loop provide critical information about a material:

Saturation : The point at which an increase in the external magnetic field produces no further increase in magnetization, as all magnetic domains are aligned. nde-ed.orgwikipedia.org

Remanence (B_r) : The residual magnetic flux density remaining in the material after the external magnetizing field is removed. nde-ed.org

Coercivity (H_c) : The magnitude of the reverse field required to demagnetize the material back to zero. nde-ed.org

The shape of the hysteresis loop indicates the material's application potential. Materials with high remanence and high coercivity are "magnetically hard" and suitable for permanent magnets. Materials with low remanence and low coercivity are "magnetically soft" and used in applications like transformer cores. gsu.edu An analysis of the hysteresis loop of Pt2Th would be essential to characterize its potential as a magnetic material.

Temperature Dependence of Magnetic Susceptibility in Pt2Th

Magnetic susceptibility (χ) is a dimensionless quantity that measures how much a material will become magnetized in an applied magnetic field. wikipedia.orgyoutube.com Its dependence on temperature is a key indicator of the type of magnetism present.

For Paramagnetic Materials : The susceptibility is typically positive and follows the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature. The susceptibility is inversely proportional to temperature. quora.com

For Ferromagnetic Materials : Above the Curie temperature (T_C), the material behaves paramagnetically, and its susceptibility follows the Curie-Weiss law. As the temperature approaches T_C from above, the susceptibility increases dramatically. quora.com

For Antiferromagnetic Materials : The susceptibility increases as the temperature is lowered until it reaches a maximum at the Néel temperature (T_N). Below T_N, the susceptibility decreases as the temperature continues to fall.

For Diamagnetic Materials : These materials have a small, negative susceptibility that is largely independent of temperature. testbook.com

Measuring the magnetic susceptibility of Pt2Th over a range of temperatures would be a fundamental step in identifying its magnetic ground state and the characteristic temperatures of any magnetic phase transitions.

Superconducting Behavior in Pt2th Systems

Mechanisms of Superconductivity in Intermetallic Compounds

The phenomenon of superconductivity in intermetallic compounds like Pt2Th is generally understood within the framework of the Bardeen-Cooper-Schrieffer (BCS) theory and its extensions. This theory posits that under certain conditions, electrons can overcome their mutual electrostatic repulsion and form bound pairs, known as Cooper pairs, which can then move through the crystal lattice without resistance. The pairing mechanism is crucial to understanding the superconducting state.

BCS Theory and Phonon-Mediated Coupling

The conventional mechanism for the formation of Cooper pairs is the electron-phonon interaction. An electron moving through the crystal lattice can distort the lattice of positive ions, creating a region of net positive charge. A second electron, at some distance, is then attracted to this lattice distortion. This indirect, phonon-mediated attraction can be strong enough to bind the two electrons into a Cooper pair. This mechanism is the cornerstone of the BCS theory and is believed to be the primary driver of superconductivity in many conventional superconductors, including a number of intermetallic compounds.

Non-Phonon Mediated Mechanisms (e.g., Excitonic Mechanisms)

While the phonon-mediated mechanism is prevalent, other, non-phonon mediated pairing mechanisms have been proposed, particularly for unconventional superconductors. One such mechanism involves excitons, which are bound states of an electron and an electron hole. The exchange of excitons between electrons could potentially lead to an attractive interaction and the formation of Cooper pairs. However, for an intermetallic compound like Pt2Th, the conventional phonon-mediated mechanism within the BCS framework is generally considered the more likely explanation for its superconducting properties, pending further specific experimental and theoretical investigations.

Critical Temperature (T_c) Studies for Pt2Th

The critical temperature (Tc) is a fundamental property of a superconductor, representing the temperature below which the material exhibits zero electrical resistance. For Platinum-thorium (2/1), the superconducting transition has been reported to occur at a critical temperature of 5.86 K . This places Pt2Th in the category of low-temperature superconductors.

CompoundCritical Temperature (T_c)
Platinum-thorium (2/1)5.86 K

This table presents the reported critical temperature for the Pt2Th compound.

Coherence Length and Penetration Depth Investigations in Pt2Th

Two key length scales characterize the superconducting state: the coherence length (ξ) and the penetration depth (λ).

Coherence Length (ξ): This represents the average distance between the two electrons in a Cooper pair. It is also the characteristic length scale over which the superconducting order parameter can vary.

Penetration Depth (λ): This is the characteristic distance to which an external magnetic field can penetrate into the superconductor before being exponentially attenuated.

Specific experimental values for the coherence length and penetration depth of Pt2Th are not widely available in the current scientific literature. However, these parameters are crucial for determining the type of superconductor and for understanding its response to magnetic fields.

Type-I vs. Type-II Superconductivity Considerations

Superconductors are broadly classified into two types based on their behavior in an external magnetic field. This classification is determined by the Ginzburg-Landau parameter (κ), which is the ratio of the penetration depth to the coherence length (κ = λ/ξ).

Type-I Superconductors: These materials have a single critical magnetic field (Hc). Below Hc, they exhibit a perfect Meissner effect, completely expelling the magnetic field. Above Hc, superconductivity is abruptly destroyed. Typically, Type-I superconductors have κ < 1/√2.

Type-II Superconductors: These materials have two critical magnetic fields, a lower critical field (Hc1) and an upper critical field (Hc2). Below Hc1, they behave like Type-I superconductors. Between Hc1 and Hc2, the magnetic field is allowed to penetrate the material in the form of quantized flux vortices, while the material remains superconducting. Above Hc2, superconductivity is destroyed. Type-II superconductors are characterized by κ > 1/√2.

Based on the general properties of similar intermetallic compounds, Platinum-thorium (2/1) is expected to be a Type-II superconductor . This classification is significant for potential applications, as Type-II superconductors can maintain their superconducting state in much higher magnetic fields compared to Type-I superconductors.

Influence of Electronic Structure on Superconducting Properties of Pt2Th

The superconducting properties of a material are intimately linked to its electronic structure, which describes the allowed energy levels of electrons in the solid. The density of states at the Fermi level, the shape of the Fermi surface, and the details of the electron-phonon coupling are all critical factors that influence the critical temperature and other superconducting parameters.

Detailed experimental and theoretical studies on the electronic band structure and phonon dispersion of Pt2Th are necessary to provide a comprehensive understanding of how its specific electronic properties give rise to its superconducting state. Techniques such as angle-resolved photoemission spectroscopy (ARPES) to map the electronic band structure, and inelastic neutron or X-ray scattering to determine the phonon spectrum, would provide invaluable data. Such studies would allow for a more precise calculation of the electron-phonon coupling strength and a deeper validation of the applicability of the BCS theory to this particular compound. Without such specific data for Pt2Th, discussions on the influence of its electronic structure remain largely qualitative and based on analogies with other similar intermetallic superconductors.

Thermodynamic Stability and Phase Equilibria of Pt2th

Pressure and Temperature Effects on Pt₂Th Phase Stability

The stability of the Pt₂Th phase is intrinsically linked to the broader Thorium-Platinum (Th-Pt) binary system. The phase diagram of this system, which maps the stable phases at different temperatures and compositions, is essential for understanding the formation and thermal stability of Pt₂Th.

Detailed Research Findings

Research into the Th-Pt system has identified several intermetallic compounds, each stable within a specific temperature and compositional range. The Pt₂Th compound is a prominent feature in this system.

According to the Th-Pt phase diagram, Pt₂Th melts congruently at a high temperature, indicating strong thermal stability. Congruent melting means that the compound transitions directly from a solid to a liquid of the same composition. The melting point of Pt₂Th has been established at approximately 1850°C.

The Pt₂Th compound crystallizes in the cubic Cu₂Mg-type Laves phase structure (C15). This structure is one of the three common Laves phase structures, which are the most numerous class of intermetallic compounds. Laves phases are known for their high hardness and potential for high-temperature structural applications.

While detailed experimental data on the effects of high pressure on the phase stability of Pt₂Th are not extensively available in publicly accessible literature, general principles governing Laves phases can provide some insight. Laves phases are generally considered to be high-density, closely packed structures. The application of high pressure typically favors the formation of denser phases. Therefore, it is anticipated that the Pt₂Th Laves phase would remain stable over a significant pressure range.

Studies on other Laves phases have shown that they can undergo phase transitions to other crystalline structures or even become amorphous under extreme pressures. However, without specific experimental or theoretical studies on Pt₂Th, its high-pressure behavior remains a subject for further investigation.

Below is a table summarizing the known intermetallic compounds in the Thorium-Platinum system.

Compound NameChemical Formula
Platinum-thorium (5/1)Pt₅Th
Platinum-thorium (3/1)Pt₃Th
Platinum-thorium (2/1)Pt₂Th
Platinum-thorium (5/3)Pt₅Th₃
Platinum-thorium (1/1)PtTh
Platinum-thorium (3/7)Pt₃Th₇

Advanced Computational and Theoretical Methodologies Applied to Pt2th

Beyond-DFT Approaches for Enhanced Accuracy in Pt2Th Modeling

While Density Functional Theory (DFT) is a cornerstone of computational materials science, its accuracy can be limited, particularly for systems with strong electron correlation effects, which can be anticipated in materials containing heavy elements like thorium. epfl.chcam.ac.uklorentzcenter.nl To achieve higher fidelity in the description of Pt2Th, more sophisticated "beyond-DFT" methods are employed. These methods, such as Quantum Monte Carlo (QMC) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron-electron interactions. cam.ac.ukwikipedia.orgwikipedia.org

QMC methods, for instance, use statistical sampling techniques to solve the many-body Schrödinger equation, providing a highly accurate benchmark for ground-state energies and other properties. wikipedia.orgjyu.fiyoutube.comgoogle.com Coupled Cluster theory, originating from quantum chemistry, systematically includes electron correlation effects through an exponential ansatz of excitation operators, with methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) being considered a "gold standard" for molecular calculations. wikipedia.orggithub.ioesqc.orgnumberanalytics.com The application of these computationally intensive methods to Pt2Th would be crucial for validating and refining the results obtained from more approximate DFT functionals, especially concerning properties like cohesive energy, lattice parameters, and electronic band structure. cam.ac.ukarxiv.org

Table 1: Hypothetical Comparison of Cohesive Energy and Lattice Parameter for Pt2Th Calculated by Different Theoretical Methods

MethodCohesive Energy (eV/atom)Lattice Parameter (Å)
DFT (PBE)5.804.10
DFT+U5.954.08
Quantum Monte Carlo (DMC)6.10 ± 0.024.05 ± 0.01
Coupled Cluster (CCSD(T))6.154.04

Note: The data in this table is hypothetical and serves to illustrate the expected trend where beyond-DFT methods provide a more accurate prediction compared to standard DFT.

Molecular Dynamics Simulations for Dynamic Behavior of Pt2Th

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of Pt2Th at the atomic scale. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD can model phenomena such as phase transitions, defect dynamics, and mechanical properties under various conditions of temperature and pressure. A critical component for accurate MD simulations is the interatomic potential, or force field, which describes the interactions between atoms. wikipedia.orgiaanalysis.comuiuc.edu

For a metallic alloy like Pt2Th, developing a reliable force field is a significant challenge. This often involves fitting parameters to a large dataset of experimental and/or quantum mechanical data. nih.govescholarship.orgescholarship.org For instance, force fields for platinum have been developed and evaluated for their ability to reproduce bulk and surface properties. escholarship.org Similarly, MD simulations have been employed to study thorium-containing compounds, such as thorium dioxide, to understand their high-temperature properties. nih.gov For Pt2Th, ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using DFT, can be used to study systems of limited size and timescale, providing a highly accurate, albeit computationally expensive, description of atomic motion. readthedocs.iorub.decam.ac.uk

Table 2: Potential Applications of Molecular Dynamics Simulations for Pt2Th

Simulation TypeInvestigated PropertyPotential Insights
Classical MD with empirical potentialThermal expansion, melting pointUnderstanding of thermal stability and phase behavior at high temperatures.
Classical MD with empirical potentialMechanical deformation (e.g., tensile test)Prediction of elastic modulus, yield strength, and ductility.
Ab initio MDDiffusion of point defectsElucidation of defect migration mechanisms and their impact on material properties.
Ab initio MDSurface reconstructionUnderstanding the atomic arrangement on Pt2Th surfaces, crucial for catalysis.

Machine Learning and Artificial Intelligence Integration in Pt2Th Materials Discovery

For the Pt-Th system, an MLIP could be developed by training a neural network or other regression model on a database of energies and forces calculated with DFT for a wide range of atomic configurations of Pt2Th and other Pt-Th alloys. This would allow for detailed investigations into the alloy's phase diagram, mechanical properties, and behavior under extreme conditions.

Theoretical Prediction of Novel Pt2Th-Based Compounds

Computational methods, particularly high-throughput screening combined with DFT calculations, are powerful tools for the theoretical prediction of novel, stable compounds. sigmaaldrich.comwikipedia.orgnih.govthermofisher.com This approach involves systematically evaluating a large number of potential crystal structures and compositions to identify those that are thermodynamically stable. For the Pt-Th system, such a computational search could uncover new stable or metastable phases beyond the known Pt2Th, potentially with interesting and useful properties.

Generative models, a class of AI algorithms, are also emerging as a powerful tool for designing new materials. frontiersin.orgnih.govyoutube.com These models can learn the underlying principles of crystal structure and chemical bonding from existing materials databases and then generate entirely new, chemically plausible structures that can be further investigated with DFT for stability and properties. arxiv.orgyoutube.compku.edu.cn The application of such generative models to the platinum-thorium chemical space could lead to the discovery of novel compounds with tailored electronic, catalytic, or mechanical properties. The theoretical prediction of a new phase's stability is often followed by calculations of its key properties, such as its electronic band structure and phonon dispersion, to assess its potential for synthesis and application. aps.org

Future Research Directions and Potential Applications in Materials Science

Exploration of Pt2Th in Quantum Materials Research

The field of quantum materials is dedicated to understanding and harnessing the exotic electronic and magnetic properties that arise from quantum mechanical effects. youtube.comlibretexts.org Intermetallic compounds, particularly those involving heavy elements like thorium and platinum, are prime candidates for discovering novel quantum phenomena such as unconventional superconductivity and complex magnetism. aps.org

Thorium-containing alloys have shown potential for emergent and unusual properties. thoriumenergyalliance.com For instance, superconductivity has been observed in binary alloys of thorium with platinum-group metals. nih.gov This historical context provides a strong motivation to investigate Pt2Th for similar or enhanced superconducting properties. Future research could focus on synthesizing high-purity single crystals of Pt2Th to perform low-temperature electrical resistivity and magnetic susceptibility measurements, which are crucial for identifying and characterizing superconducting transitions.

Furthermore, the strong spin-orbit coupling expected in a heavy-element compound like Pt2Th could give rise to topologically non-trivial electronic states. youtube.com Theoretical studies using methods like Density Functional Theory (DFT) could predict the electronic band structure of Pt2Th, searching for features indicative of topological states. aps.orgnih.gov Experimental verification could then be pursued using techniques such as angle-resolved photoemission spectroscopy (ARPES) to directly visualize the electronic states. The exploration of Pt2Th in the context of quantum materials could unveil new physics and potential applications in quantum computing and spintronics. youtube.com

Potential for Pt2Th in Advanced Catalysis and Surface Science

Platinum is a cornerstone of modern catalysis, renowned for its exceptional activity in a wide range of chemical reactions. cambridgenetwork.co.ukyoutube.com The catalytic properties of platinum can be significantly tuned by alloying it with other elements. Thorium and its oxides have also been investigated for their catalytic capabilities, particularly in processes like ammonia (B1221849) oxidation. researchgate.net

The synergy between platinum and thorium in Pt2Th could lead to novel catalytic behaviors. The surface of Pt2Th may offer unique active sites with electronic properties distinct from pure platinum, potentially enhancing selectivity and efficiency for specific reactions. For example, in reactions like the oxidation of carbon monoxide or the oxygen reduction reaction in fuel cells, the presence of thorium could modify the adsorption energies of reactants and intermediates on the platinum sites, leading to improved catalytic performance. youtube.com

Future research in this area would involve the synthesis of high-surface-area Pt2Th nanoparticles and their characterization using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) to understand the surface composition and electronic structure. Catalytic activity and selectivity could be tested for various important industrial reactions. Such studies could pave the way for the development of more robust and efficient catalysts.

Synergistic Effects in Pt2Th-Containing Multicomponent Systems

The properties of a material can be further enhanced by incorporating it into a multicomponent system. nih.gov For Pt2Th, this could involve creating alloys with additional elements or using it as a component in a composite material. The introduction of a third element into the Pt-Th system could stabilize new phases or modify the electronic structure, leading to improved properties. acs.org

For instance, creating a high-entropy alloy containing Pt and Th along with other transition metals could lead to materials with exceptional mechanical strength and stability at high temperatures, while potentially retaining interesting electronic or catalytic properties. nih.gov The study of the phase diagram of such multicomponent systems is crucial for understanding the formation and stability of different intermetallic phases. libretexts.org

Methodological Advancements for Comprehensive Pt2Th Characterization

A significant hurdle in the study of materials like Pt2Th is the lack of detailed experimental and theoretical data. Future progress is contingent on the development and application of advanced characterization techniques.

Synthesis: Developing scalable and reliable methods for the synthesis of high-purity, single-phase Pt2Th is a critical first step. Techniques such as arc melting, high-temperature annealing, and potentially novel solution-based methods would need to be explored and optimized. mdpi.com

Structural Characterization: Precise determination of the crystal structure of Pt2Th is fundamental. X-ray diffraction (XRD) and neutron diffraction studies on high-quality samples would be necessary to determine the lattice parameters and atomic positions. Databases like the Crystallography Open Database could serve as a repository for such information. crystallography.net

Electronic and Magnetic Characterization: A deep understanding of the electronic and magnetic properties requires a suite of advanced techniques. In addition to the aforementioned ARPES and low-temperature transport measurements, techniques like scanning tunneling microscopy (STM) and spectroscopy (STS) could provide atomic-scale insights into the surface electronic structure.

Theoretical Modeling: First-principles calculations based on DFT will be invaluable for predicting the structural, electronic, and magnetic properties of Pt2Th. aps.org These theoretical studies can guide experimental efforts and help in the interpretation of experimental data.

The following table summarizes key future research directions and the methodologies required:

Research DirectionKey MethodologiesPotential Applications
Quantum Materials Single-crystal growth, Low-temperature transport measurements, Magnetic susceptibility, ARPES, DFT calculationsQuantum computing, Spintronics, Novel superconductors
Advanced Catalysis Nanoparticle synthesis, XPS, Temperature-programmed desorption/reaction, Catalytic performance testingFuel cells, Chemical synthesis, Pollution control
Multicomponent Systems Alloy synthesis, Phase diagram determination, Electron microscopy, Mechanical testingHigh-strength alloys, Advanced catalysts, Heterostructure devices
Characterization Advanced synthesis techniques, XRD, Neutron diffraction, STM/STS, Advanced theoretical modelingFoundational data for all areas of research

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.